molecular formula C18H16O5 B6524883 (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929427-82-7

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6524883
CAS No.: 929427-82-7
M. Wt: 312.3 g/mol
InChI Key: OQQQRXJYBPAXLP-DHDCSXOGSA-N
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Description

The compound (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a bicyclic core structure. Key features include:

  • Substituents: A 2,3-dimethoxyphenyl group at position 2, a hydroxyl group at position 4, and a methyl group at position 6 of the benzofuranone ring.
  • Stereochemistry: The (2Z) configuration indicates a cis arrangement of the methylidene group relative to the ketone oxygen.
  • Functional Roles: The hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects, influencing solubility and reactivity. The methyl group introduces steric effects.

Structural determination of such compounds often employs X-ray crystallography, supported by software like SHELX for refinement and analysis .

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-7-12(19)16-14(8-10)23-15(17(16)20)9-11-5-4-6-13(21-2)18(11)22-3/h4-9,19H,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQQRXJYBPAXLP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=C(C(=CC=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=C(C(=CC=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one, often referred to as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C17H14O7
  • Molecular Weight : 330.29 g/mol
  • IUPAC Name : (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one
  • SMILES : COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=C(C=C(C=C3O2)O)O

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that the compound effectively scavenges various radicals such as ABTS·+ and DPPH·, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

Radical Type Scavenging Activity
ABTS·+High
DPPH·Moderate
GalvinoxylSignificant

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human cervical cancer cells (HeLa) through the activation of caspase pathways . The structure-activity relationship (SAR) analysis indicates that modifications to the hydroxyl groups enhance its cytotoxic effects against cancer cells.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925ROS generation

The mechanisms underlying the biological activities of (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one are multifaceted:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.
  • Caspase Activation : In cancer cells, the compound triggers apoptotic pathways by activating caspases, which are crucial for programmed cell death.
  • Cell Cycle Regulation : It has been observed to cause G1 phase arrest in several cancer cell lines, which is critical for preventing tumor growth.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various derivatives of benzofuran compounds. The results indicated that the introduction of methoxy groups significantly enhanced the radical scavenging abilities compared to compounds lacking these substituents .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects against breast cancer cells (MCF-7), (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one demonstrated an IC50 value of 20 µM. This suggests a promising potential for further development as an anticancer agent .

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the benzofuran-3-one scaffold but differ in substituent patterns (Table 1):

Table 1: Structural Comparison

Compound Name Substituents on Benzofuranone Phenyl Group Substituents Reference
Target Compound 4-OH, 6-Me 2,3-dimethoxy
Analog 1 6-OH, no Me 2,4-dichloro
Analog 2 4-OH, 6-Me 2,3,4-trimethoxy

Electronic and Steric Effects

  • Target vs. Analog 1 (2,4-Dichloro Derivative): Electronic Effects: The 2,4-dichlorophenyl group in Analog 1 introduces electron-withdrawing Cl atoms, reducing electron density on the aromatic ring compared to the electron-donating methoxy groups in the target compound. This difference may alter reactivity in electrophilic substitution or redox reactions.
  • Target vs. Solubility: Higher methoxy content may enhance hydrophilicity, though steric crowding could offset this effect.

Hypothetical Physicochemical Properties (Table 2)

Table 2: Inferred Properties Based on Substituents

Property Target Compound Analog 1 Analog 2
Molecular Weight ~328 g/mol ~341 g/mol ~358 g/mol
LogP (Lipophilicity) Moderate (methoxy) High (Cl) Moderate (methoxy)
Hydrogen Bond Donors 1 (4-OH) 1 (6-OH) 1 (4-OH)
Hydrogen Bond Acceptors 5 4 6

Note: Data inferred from substituent contributions; experimental validation required.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer : The synthesis typically involves a base-catalyzed condensation between 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one and 2,3-dimethoxybenzaldehyde. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Temperature : 60–80°C to balance reaction rate and side-product minimization .
  • Catalyst : Sodium hydroxide or potassium carbonate, with reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and Z-configuration (e.g., olefinic proton at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.12) .
  • IR Spectroscopy : Peaks for hydroxyl (~3200 cm1^{-1}) and carbonyl (~1700 cm1^{-1}) groups .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers distinguish between Z and E isomers during synthesis?

  • Methodological Answer :

  • NOESY NMR : Cross-peaks between the benzylidene proton and adjacent substituents confirm the Z-configuration .
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the hydroxyl group .
  • Protective Groups : Temporarily protect the 4-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups .
  • Low-Temperature Quenching : Halt reactions at 0°C to suppress dimerization .

Q. How can computational methods predict the compound’s reactivity or biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or oxidoreductases) .
  • MD Simulations : Assess binding stability in aqueous or lipid bilayer environments .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Studies : Use standardized assays (e.g., DPPH for antioxidants, ROS probes in cell lines) to clarify concentration-dependent effects .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites .
  • Redox Potential Measurement : Cyclic voltammetry to quantify electron-transfer capacity .

Q. How does the substitution pattern (e.g., 2,3-dimethoxy vs. 4-methyl groups) influence regioselectivity in downstream reactions?

  • Methodological Answer :

  • Competitive Electrophilic Substitution : Compare bromination or nitration outcomes under acidic vs. basic conditions .
  • Steric Maps : Generate 3D electrostatic potential maps to predict steric hindrance at the benzylidene position .

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